molecular formula C17H11ClF3N3O2S B11080079 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11080079
M. Wt: 413.8 g/mol
InChI Key: YRCUQJYEGMEYMU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a chemical compound with the following structural formula:

C9H7ClF3NO\text{C}_9\text{H}_7\text{ClF}_3\text{NO} C9​H7​ClF3​NO

This compound belongs to the class of fluorinated building blocks and is used in early discovery research . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes:: The synthetic route for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the following steps:

    Acylation: The starting material undergoes acylation to introduce the acetamide group.

    Substitution: Chlorine substitution at the 2-position of the phenyl ring with a trifluoromethyl group.

    Quinazoline Formation: Cyclization of the intermediate to form the quinazoline ring.

Industrial Production:: While industrial-scale production details are limited, laboratories typically synthesize this compound using established methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring.

    Substitution: The chlorine atom can be substituted by various nucleophiles.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions::

    Acylation: Acetic anhydride, acid catalyst (e.g., sulfuric acid).

    Chlorination: Chlorine gas or chlorinating agents.

    Cyclization: Acidic conditions (e.g., concentrated sulfuric acid).

Major Products:: The major product is N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug development due to its unique structure.

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological interactions.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Properties

Molecular Formula

C17H11ClF3N3O2S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H11ClF3N3O2S/c18-11-6-5-9(17(19,20)21)7-13(11)22-14(25)8-27-16-23-12-4-2-1-3-10(12)15(26)24-16/h1-7H,8H2,(H,22,25)(H,23,24,26)

InChI Key

YRCUQJYEGMEYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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